Cas no 896018-98-7 (4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 5-bromo-2-chlorobenzoate)

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 5-bromo-2-chlorobenzoate structure
896018-98-7 structure
Product Name:4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
CAS No:896018-98-7
MF:C18H13BrClN3O5S2
MW:530.799919843674
CID:6031680
PubChem ID:18572912
Update Time:2025-07-13

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 5-bromo-2-chlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • 4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
    • [4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-bromo-2-chlorobenzoate
    • AKOS024268705
    • 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
    • 896018-98-7
    • 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
    • F2532-0222
    • Inchi: 1S/C18H13BrClN3O5S2/c1-2-15(25)21-17-22-23-18(30-17)29-8-10-6-13(24)14(7-27-10)28-16(26)11-5-9(19)3-4-12(11)20/h3-7H,2,8H2,1H3,(H,21,22,25)
    • InChI Key: OMGPFLCBXNJJIZ-UHFFFAOYSA-N
    • SMILES: C(OC1C(=O)C=C(CSC2=NN=C(NC(=O)CC)S2)OC=1)(=O)C1=CC(Br)=CC=C1Cl

Computed Properties

  • Exact Mass: 528.91685g/mol
  • Monoisotopic Mass: 528.91685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 753
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 161Ų

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 5-bromo-2-chlorobenzoate Pricemore >>

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Additional information on 4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 5-bromo-2-chlorobenzoate

Chemical Profile of 4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 5-bromo-2-chlorobenzoate (CAS No. 896018-98-7) and Its Emerging Applications

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 5-bromo-2-chlorobenzoate, identified by its CAS number 896018-98-7, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. The compound’s molecular framework integrates several pharmacophoric moieties, including a pyran ring system, a thiadiazole scaffold, and a benzoate ester group, which collectively contribute to its unique chemical and biological properties. This introduction delves into the compound’s structural features, synthetic considerations, and its potential applications, particularly in the context of recent advancements in therapeutic research.

The presence of a 5-propanamido-1,3,4-thiadiazol-2-yl moiety in the molecular structure is particularly noteworthy. Thiadiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of an amide group at the 5-position of the thiadiazole ring introduces additional functionalization possibilities, enabling interactions with biological targets such as enzymes and receptors. This modification has been strategically explored in recent studies to enhance binding affinity and metabolic stability.

The pyran ring system in the compound serves as a key structural determinant influencing its solubility, bioavailability, and interaction with biological membranes. Pyran derivatives have been extensively studied for their role in medicinal chemistry due to their ability to mimic natural sugars and exhibit favorable pharmacokinetic profiles. In particular, the 4H-pyran moiety in this compound’s structure may facilitate interactions with specific binding pockets in therapeutic targets, making it a promising candidate for further derivatization and optimization.

The terminal 5-bromo-2-chlorobenzoate group introduces halogen atoms at positions 5 and 2 of the benzoate ring. Halogenated aromatic compounds are frequently employed in medicinal chemistry due to their enhanced lipophilicity and improved binding interactions with biological macromolecules. The presence of both bromine and chlorine atoms provides multiple sites for further chemical modification, allowing researchers to fine-tune the compound’s pharmacological properties. Such halogenated benzoates have been reported to exhibit potent activity against various diseases, including cancer and infectious disorders.

Recent studies have highlighted the importance of bioconjugation strategies involving thiol-based linkers for drug delivery systems. The sulfanyl (-S-) group connecting the thiadiazole moiety to the pyran ring in this compound suggests potential utility in thiol-mediated conjugation reactions. Thiols are known to form stable disulfide bonds with biological molecules such as glutathione (GSH), which can be exploited for targeted drug delivery or prodrug activation. This feature positions the compound as a versatile scaffold for developing novel therapeutic agents with controlled release mechanisms.

The synthesis of 4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 5-bromo-2-chlorobenzoate involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include cyclization reactions to form the pyran and thiadiazole rings, nucleophilic substitution to introduce the sulfanyl linkage, and esterification to incorporate the benzoate group. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions may be employed to enhance reaction efficiency and yield. The synthesis of halogenated benzoates often necessitates careful handling due to their reactivity but can be optimized using protecting group strategies.

In terms of biological activity, 4H-pyran derivatives have been implicated in various therapeutic pathways, including modulation of kinases and other signaling proteins relevant to cancer biology. The combined effects of the thiadiazole scaffold and halogenated benzoate moiety suggest potential applications in oncology. Preliminary computational studies have indicated that this compound may interact with protein targets such as cyclin-dependent kinases (CDKs) or tyrosine kinases (TKs), which are pivotal regulators of cell cycle progression and apoptosis.

The propanamido group on the thiadiazole ring may serve as a hydrogen bond acceptor or participate in hydrophobic interactions within biological targets. This feature is particularly relevant for designing small molecule inhibitors that require precise spatial orientation within active sites. Additionally, benzoate esters have been explored as prodrug formulations, where hydrolysis under physiological conditions releases active pharmacophores. This property could be leveraged to improve oral bioavailability or targeted release within specific tissues.

Emerging research trends indicate that bioconjugates derived from heterocyclic scaffolds are gaining traction in targeted therapy approaches. The sulfanyl linker in this compound’s structure allows for facile attachment to biomolecules such as antibodies or peptides via disulfide bridges. Such bioconjugates have demonstrated enhanced tumor-specific delivery profiles in preclinical studies, offering a promising avenue for developing next-generation therapeutics with reduced systemic toxicity.

The halogenated aromatic system contributes significantly to the compound’s lipophilicity, which is a critical parameter for membrane permeability and cellular uptake. Studies have shown that electron-withdrawing halogens can modulate electronic properties and binding affinities, making them valuable tools for optimizing drug-like properties (ADMET). The interplay between steric hindrance from bromine atoms versus electronic effects from chlorine substituents may fine-tune interactions with biological targets, providing opportunities for structure-based drug design.

Future directions in research may focus on exploring derivatives of this compound through combinatorial chemistry or high-throughput screening (HTS) platforms. By systematically modifying substituents on the thiadiazole ring, pyran core, or benzoate moiety, researchers can identify analogs with improved potency or selectivity against specific disease-related targets. Advances in crystallographic techniques may also provide insights into molecular recognition mechanisms, further guiding rational drug design efforts.

In conclusion, 4-oxyo-a-{(5-propanamido-l,-3,-4-thiadiazol-zyl)sulfanylmethyl}-aH-pyran-z-yI 5-bromo-z-chlorobenzoate (CAS No. 896018-z8-z7) represents a structurally intricate yet biologically promising candidate for therapeutic development. Its unique combination of pharmacophoric elements—ranging from th iodiazole derivatives to halogenated benzoates—makes it an attractive scaffold for designing novel drugs targeting diverse diseases, particularly cancer-related pathways. Continued exploration into its synthetic accessibility, biochemical activity, and potential clinical applications will likely expand its utility within pharmaceutical research.

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